1,3-Dimethylorotic acid
Overview
Description
1,3-Dimethylorotic acid is a heterocyclic organic compound . Its IUPAC name is 1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid . The molecular weight is 184.15 and the molecular formula is C7H8N2O4 .
Synthesis Analysis
The synthesis of orotic acid derivatives has been studied for their effects on stem cell proliferation . N-arylhydrazone derivatives of orotic acid have been synthesized and their potential as stimulators of human mesenchymal stem cells has been evaluated .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethylorotic acid includes a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in 1,3-Dimethylorotic acid is substituted at the 1 and 3 positions with methyl groups .
Chemical Reactions Analysis
The decarboxylation of 1,3-dimethylorotic acid has been studied as a model for the enzymatic decarboxylation catalyzed by orotidine-5’-phosphate decarboxylase . The decarboxylation of 1,3-dimethylorotic acid in benzyl bromide produces 6-benzyl-1,3-dimethyluracil, indicating a carbon-6-centered nucleophilic intermediate in the reaction pathway .
Physical And Chemical Properties Analysis
1,3-Dimethylorotic acid has a molecular weight of 184.15 and a molecular formula of C7H8N2O4 . It has a boiling point of 308ºC at 760mmHg and a density of 1.472g/cm³ .
Scientific Research Applications
Mechanism of Decarboxylation
Trapping of the Reaction Intermediate : The decarboxylation of 1,3-Dimethylorotic acid has been studied to understand the nature of the reaction intermediate. It involved isolating 6-Benzyl-1,3-dimethyluracil when the decarboxylation was performed in benzyl bromide, indicating a carbon-6 centered nucleophilic intermediate in the reaction pathway (Nakanishi & Wu, 1998).
Role of N-1 in Decarboxylation : Another study revisited the decarboxylation of 1,3-dimethylorotic acid, contrasting it with citrazinic acid (1-deazaorotic acid). It concluded that the positive charge development on adjacent N-1 is not as significant as previously proposed (Wu et al., 1997).
Accelerated Decarboxylation in Ionic Liquid
- Solvent Effect of Ionic Liquids : The effect of ionic liquids on the decarboxylation of 1,3-dimethylorotic acid was investigated. It was observed that the rate acceleration in these solvents could be due to the stabilization of zwitterionic intermediates by the charged groups in the ionic liquids (Wong & Wu, 2006).
Kinetic Isotope Effects and Mechanisms
- 13C Kinetic Isotope Effects : A study determined the 13C kinetic isotope effects for the thermal decarboxylation of 1,3-dimethylorotic acid. It compared these effects with theoretically predicted isotope effects, supporting the preference for an O-4 protonated decarboxylation mechanism (Singleton et al., 2000).
Experimental and Theoretical Studies
Thermochemical Study of Barbituric Acids : An experimental and computational thermochemical study on 1,3-dimethylbarbituric acid was reported, focusing on its structure-energy relationship and determining its standard molar enthalpy of formation (Roux et al., 2011).
Gas Phase Acid/Base Properties : A study combined experimental and theoretical approaches to examine the gas phase acidity and basicity of 1,3-dimethyluracil and its analogs, relevant to the mechanism of orotidine-5'-monophosphate decarboxylase (Gronert et al., 2000).
Applications in Synthesis and Characterization
- Synthesis of Quaternary Ammonium Derivatives : The synthesis, molecular structure, and spectral properties of derivatives of 1,1-Dimethyl-1,3-propylenediamine, a related compound, were studied, indicating the utility of similar structures in synthesizing novel compounds (Kowalczyk, 2008).
Safety And Hazards
properties
IUPAC Name |
1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-4(6(11)12)3-5(10)9(2)7(8)13/h3H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDYFTWNWCMEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407625 | |
Record name | 1,3-Dimethylorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylorotic acid | |
CAS RN |
4116-38-5 | |
Record name | 1,3-Dimethylorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.